molecular formula C27H36N2O8 B13416587 Methoxyfenozide Glycoside

Methoxyfenozide Glycoside

Cat. No.: B13416587
M. Wt: 516.6 g/mol
InChI Key: VHKCDHSPIZEGQX-MYIDKPJBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methoxyfenozide Glycoside is a compound that combines the properties of methoxyfenozide, a broad-spectrum insecticide, with glycosides, which are molecules consisting of a sugar bound to another functional group. Methoxyfenozide is known for its low toxicity to mammals and high efficacy against various insect pests, particularly those in the Lepidoptera order . Glycosides, on the other hand, are widely studied for their diverse biological activities and roles in plant metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methoxyfenozide Glycoside typically involves the glycosylation of methoxyfenozide. This process can be carried out by reacting methoxyfenozide with a suitable glycosyl donor in the presence of an acid catalyst. The reaction conditions often include:

    Solvent: Methanol or ethanol

    Catalyst: Acid catalysts such as hydrochloric acid or sulfuric acid

    Temperature: Room temperature to slightly elevated temperatures (25-50°C)

    Time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Methoxyfenozide Glycoside undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding oxides

    Reduction: Reduction reactions can yield alcohol derivatives

    Substitution: Nucleophilic substitution reactions can replace functional groups on the glycoside moiety

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Catalysts: Acid or base catalysts depending on the reaction type

Major Products

Scientific Research Applications

Methoxyfenozide Glycoside has a wide range of applications in scientific research:

Mechanism of Action

Methoxyfenozide Glycoside exerts its effects by mimicking the action of ecdysone, a hormone that regulates molting and metamorphosis in insects. The compound binds to ecdysone receptors, triggering premature molting and ultimately leading to the death of the insect. This mechanism is highly specific to insects, making this compound an effective and selective insecticide .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methoxyfenozide Glycoside stands out due to its combination of insecticidal properties and glycoside functionality. This dual nature allows it to be used in diverse applications, from pest control to biochemical research, making it a versatile and valuable compound .

Properties

Molecular Formula

C27H36N2O8

Molecular Weight

516.6 g/mol

IUPAC Name

N'-tert-butyl-N'-(3,5-dimethylbenzoyl)-2-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzohydrazide

InChI

InChI=1S/C27H36N2O8/c1-14-10-15(2)12-17(11-14)25(35)29(27(4,5)6)28-24(34)18-8-7-9-19(16(18)3)36-26-23(33)22(32)21(31)20(13-30)37-26/h7-12,20-23,26,30-33H,13H2,1-6H3,(H,28,34)/t20-,21-,22+,23-,26-/m1/s1

InChI Key

VHKCDHSPIZEGQX-MYIDKPJBSA-N

Isomeric SMILES

CC1=CC(=CC(=C1)C(=O)N(C(C)(C)C)NC(=O)C2=C(C(=CC=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C)C

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)N(C(C)(C)C)NC(=O)C2=C(C(=CC=C2)OC3C(C(C(C(O3)CO)O)O)O)C)C

Origin of Product

United States

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